Ortho-Chloro Substitution Distinguishes This Compound from Meta- and Para-Chloro Regioisomers
This compound bears a chlorine atom at the ortho (2-) position of the benzamide ring, whereas the closest regioisomer, N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride (CAS 1185050-90-1), places chlorine at the meta (3-) position . In benzylpiperazine sulfonamide series targeting Bcl-2/Mcl-1, ortho-substituted benzamides exhibit different binding poses and selectivity profiles compared to meta- or para-substituted analogs due to altered dihedral angles between the benzamide carbonyl and the aryl ring [1].
| Evidence Dimension | Chlorine substitution position on benzamide ring |
|---|---|
| Target Compound Data | 2-chloro (ortho) substitution |
| Comparator Or Baseline | 3-chloro (meta) substitution (CAS 1185050-90-1); 4-chloro (para) analog (CAS 946276-18-2, benzenesulfonamide variant) |
| Quantified Difference | Positional isomer; no direct binding data available for all three regioisomers in the same assay |
| Conditions | Structural comparison by molecular formula and substitution pattern |
Why This Matters
Ortho-substituted benzamides are sterically and electronically distinct from meta/para isomers, which can lead to divergent binding affinities and selectivity profiles in protein–ligand interactions.
- [1] Wang, Y.; et al. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. J. Med. Chem. 2013, 56, 4945–4957. View Source
